Cas no 1783511-43-2 (6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-)

6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- is a spirocyclic compound featuring both carboxylic acid and aminomethyl functional groups. Its unique structure, combining a rigid oxaspiro framework with reactive moieties, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The spirocyclic core enhances conformational stability, while the functional groups allow for further derivatization, enabling applications in drug design and material science. This compound is particularly useful for constructing complex molecular architectures due to its bifunctional reactivity and stereochemical control. Its purity and well-defined properties ensure reproducibility in synthetic workflows, making it a reliable choice for researchers seeking specialized building blocks.
6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- structure
1783511-43-2 structure
Product Name:6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-
CAS No:1783511-43-2
MF:C9H15NO3
MW:185.220302820206
CID:6089161
PubChem ID:84660138
Update Time:2025-10-31

6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- Chemical and Physical Properties

Names and Identifiers

    • 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-
    • EN300-6486851
    • 1783511-43-2
    • 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid
    • 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
    • Inchi: 1S/C9H15NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-6,10H2,(H,11,12)
    • InChI Key: NKPNWKULBGMEBW-UHFFFAOYSA-N
    • SMILES: C1(CN)(C(O)=O)C2(CCOCC2)C1

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 360.5±27.0 °C(Predicted)
  • pka: 3.39±0.20(Predicted)

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Additional information on 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-

Introduction to 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- (CAS No. 1783511-43-2) and Its Emerging Applications in Chemical Biology

6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 1783511-43-2, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. Its spirocyclic framework, characterized by a fused oxane and cyclohexane ring system, combined with functional groups such as a carboxylic acid moiety and an aminomethyl substituent, endows it with versatile chemical properties and biological activities. This compound has emerged as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition, receptor modulation, and molecular imaging.

The spirocyclic structure of 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- contributes to its high molecular rigidity and conformational stability, which are critical attributes for binding to biological targets with high affinity and selectivity. The presence of the carboxylic acid group at the 1-position allows for facile conjugation with other biomolecules, such as peptides, proteins, and nucleic acids, enabling the design of targeted bioconjugates. Additionally, the aminomethyl substituent at the 1-position serves as a reactive handle for further functionalization, facilitating the synthesis of derivatives with enhanced pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- as a key intermediate in the development of small-molecule inhibitors targeting various disease-related enzymes. For instance, studies have demonstrated its efficacy in inhibiting cyclin-dependent kinases (CDKs), which are overexpressed in numerous cancers and play a crucial role in cell cycle regulation. The spirocyclic core of this compound mimics the transition-state geometry of substrates recognized by CDKs, thereby disrupting their enzymatic activity.

Moreover, the oxaspiro scaffold has been explored in the design of G protein-coupled receptor (GPCR) modulators. GPCRs are integral membrane proteins involved in signal transduction pathways that regulate a wide range of physiological processes. By leveraging the rigid structure of 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-, researchers have developed novel ligands that selectively bind to specific GPCR subtypes, offering potential therapeutic benefits in conditions such as hypertension, diabetes, and neurodegenerative disorders.

In the realm of molecular imaging, derivatives of 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- have been utilized as probes for positron emission tomography (PET) and magnetic resonance imaging (MRI). The ability to conjugate this compound with radioisotopes or contrast agents has enabled non-invasive visualization of biological targets in vivo. For example, PET tracers based on this scaffold have shown promise in detecting tumor biomarkers and monitoring therapeutic responses in cancer patients.

The synthetic accessibility of 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- has also contributed to its widespread adoption in drug discovery programs. Efficient synthetic routes have been developed that allow for scalable production of this compound under mild conditions. These methods often involve cyclocondensation reactions between readily available precursors, followed by functional group modifications to introduce the desired substituents. Such synthetic strategies have facilitated rapid exploration of structural analogs and optimization of pharmacokinetic profiles.

Recent clinical trials have begun to validate the therapeutic potential of derivatives derived from 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)-. These studies have focused on its application in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neuroreceptors has made it an attractive candidate for developing neuroprotective agents.

The future prospects for 6-Oxaspiro[2.5]octane-1-carboxylic acid, 1-(aminomethyl)- are promising, with ongoing research aimed at expanding its applications in chemical biology and medicine. Innovations in medicinal chemistry are expected to yield novel derivatives with improved efficacy and reduced side effects. Additionally, advances in biocatalysis and green chemistry may provide sustainable synthetic routes for this valuable scaffold.

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